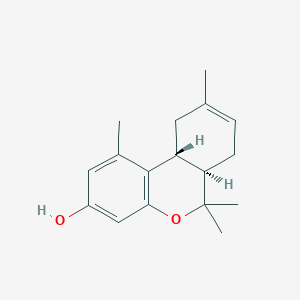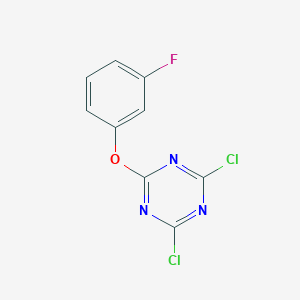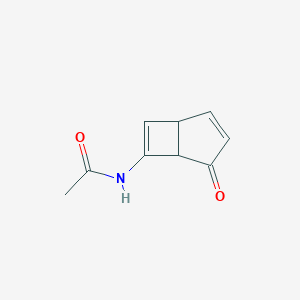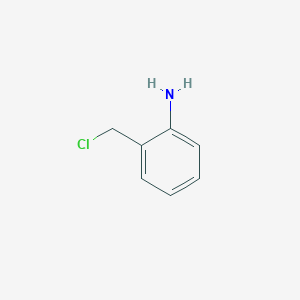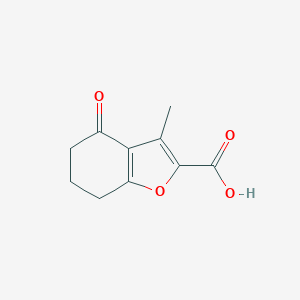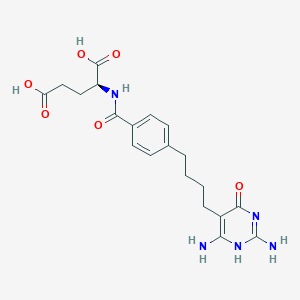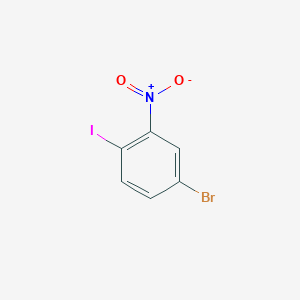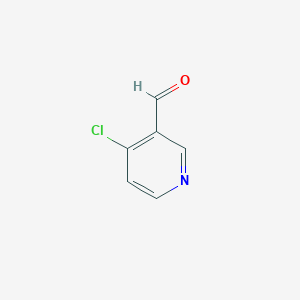
4-Chloronicotinaldehyde
概要
説明
Synthesis Analysis
Synthesis of 4-Chloronicotinaldehyde and related compounds involves several key methods. For example, Baylis-Hillman acetates synthesized from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines, showcasing the versatility of chloronicotinaldehydes as precursors (Narender et al., 2006). Additionally, efficient multigram two-step syntheses of chloroalkoxyphenols from 4-hydroxybenzaldehyde highlight methods relevant to the broader family of chloronicotinaldehydes (Zinin et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinaldehyde and its derivatives has been studied through various techniques, including X-ray diffraction (XRD). For instance, the crystal growth and structural analysis of a novel binary organic complex involving chloroaniline and methoxybenzaldehyde provide insights into the intermolecular interactions and crystal packing, which can be analogous to those found in 4-Chloronicotinaldehyde complexes (Sharma et al., 2012).
Chemical Reactions and Properties
4-Chloronicotinaldehyde participates in various chemical reactions, contributing to the synthesis of complex organic molecules. For example, the one-pot synthesis of dihydropyrimidin-2(1H)-ones using chloroacetic acid as a catalyst from aldehydes showcases the reactivity of aldehydic compounds in facilitating multi-component reactions (Yu et al., 2007). Additionally, the synthesis of 4H-thiopyrans through condensation of aromatic aldehydes, malononitrile, carbon disulfide, and primary amines underlines the versatility of aldehydes in synthesizing heterocyclic compounds (Dubey et al., 2017).
Physical Properties Analysis
The physical properties of 4-Chloronicotinaldehyde, such as melting point, boiling point, and solubility, are essential for its application in synthesis and material science. While specific studies on 4-Chloronicotinaldehyde are limited, analogous compounds provide a basis for understanding its behavior. For example, the synthesis and properties of 4-(dibromomethyl)benzenecarbaldehyde offer insights into the physical characteristics of halogenated aldehydes (Gazizov et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Chloronicotinaldehyde, including its reactivity, stability, and interactions with various reagents, are crucial for its applications. The synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation using 1,3-dicarbonyl compounds and urea or thiourea demonstrates the chemical versatility and reactivity of compounds related to 4-Chloronicotinaldehyde (Liu & Wang, 2010).
科学的研究の応用
Biochemical Applications : Aldehydes like 4-hydroxynonenal, a compound related to 4-Chloronicotinaldehyde, are formed in biological systems through lipid peroxidation. These compounds exhibit diverse biological activities, such as cytotoxicity, genotoxicity, and chemotactic activity, highlighting their significance in biochemical studies (Esterbauer, Schaur, & Zollner, 1991).
Chemical Synthesis : Recent advances in the chemistry of chloroquinoline carbaldehydes, which are structurally related to 4-Chloronicotinaldehyde, have improved synthesis, biological evaluation, and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Analytical Chemistry : For quantitative analysis of related aldehydes in biological samples and foodstuffs, sensitive and reproducible methods have been developed, which can be adapted for 4-Chloronicotinaldehyde (Lang, Celotto, & Esterbauer, 1985).
Environmental Science : In environmental research, methods like solid phase extraction and HPLC-MS/MS have been used to determine related aldehydes in water solutions, indicating potential applications for monitoring 4-Chloronicotinaldehyde in environmental samples (Anh et al., 2002).
Sensor Development : The development of sensors based on pH-sensitive field-effect transistors and tyrosinase for detecting phenolic compounds in water solutions demonstrates the potential for creating similar sensors for 4-Chloronicotinaldehyde (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).
Medical Research : Studies on the lipid peroxidation product 4-hydroxynonenal, a compound related to 4-Chloronicotinaldehyde, have implications for understanding oxidative stress and its role in various diseases (Žarković, 2003).
Photocatalysis : Research on photocatalytic oxidation of aldehydes on titanium dioxide underlines potential applications in environmental remediation, which could be relevant for compounds like 4-Chloronicotinaldehyde (Higashimoto et al., 2009).
Safety And Hazards
4-Chloronicotinaldehyde is harmful if swallowed and may cause sensitization by skin contact . It is irritating to the eyes . Therefore, avoid direct contact with skin and eyes when using . When operating, please wear protective gloves and goggles, and ensure that it is carried out under well-ventilated conditions . During storage and handling, relevant safety regulations and operating guidelines should be followed .
特性
IUPAC Name |
4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMBQRXOMOMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554984 | |
| Record name | 4-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinaldehyde | |
CAS RN |
114077-82-6 | |
| Record name | 4-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


